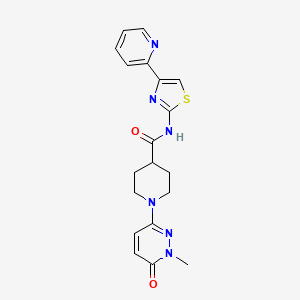

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-24-17(26)6-5-16(23-24)25-10-7-13(8-11-25)18(27)22-19-21-15(12-28-19)14-4-2-3-9-20-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCSXNBHBOIALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and the biological activities reported in various studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The compound features several pharmacologically relevant moieties, including a piperidine ring, a thiazole unit, and a pyridazine derivative, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the thiazole and pyridazine rings through condensation reactions followed by amide bond formation with piperidine derivatives. The synthetic pathways can be optimized for yield and purity using various reaction conditions, including temperature and solvent selection.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing thiazole and pyridazine moieties. For instance, a related compound with a similar structure exhibited significant activity in seizure models, demonstrating effective dose responses that suggest a protective index against seizures . These findings indicate that the thiazole and pyridazine components may enhance anticonvulsant effects through their interaction with neuronal pathways.

Cytotoxicity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural features possess IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups in the structure appears to enhance cytotoxic activity by increasing the compound's reactivity towards cellular targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole and piperidine components significantly influence biological activity. For example:

- Substituents on the thiazole ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.

- Piperidine modifications : Alterations in the piperidine ring can affect binding affinity to biological targets, influencing both efficacy and toxicity profiles .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

- Anticonvulsant Efficacy : A study evaluated a series of thiazole-pyridazine hybrids for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds demonstrated median effective doses (ED50) comparable to known anticonvulsants, suggesting potential therapeutic applications .

- Cancer Cell Line Studies : In vitro studies showed that thiazole-linked compounds exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values indicating strong anti-proliferative effects. Molecular dynamics simulations further elucidated binding interactions with target proteins involved in apoptosis .

Data Tables

| Activity Type | Compound | IC50/ED50 (mg/kg) | Notes |

|---|---|---|---|

| Anticonvulsant | Compound A | 18.4 | Effective in PTZ model |

| Cytotoxicity | Compound B | < 10 | Active against A431 cell line |

| Cytotoxicity | Compound C | < 5 | Comparable to doxorubicin |

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of thiazole and pyridazine compounds show significant anticonvulsant properties. For instance, studies have demonstrated that certain thiazole-linked pyridazine hybrids exhibit high efficacy in seizure models, suggesting that the incorporation of these moieties enhances anticonvulsant activity. One study highlighted that compounds with electron-withdrawing groups on the phenyl ring resulted in improved seizure protection, with effective doses reported as low as 18.4 mg/kg .

Anticancer Properties

The compound's structural components are also associated with anticancer activities. Thiazole-pyridine hybrids have been tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One derivative showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 μM) . The presence of electronegative substituents such as chlorine on the aromatic rings has been linked to enhanced antiproliferative activities .

Synthesis Methodologies

The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. A common method includes the use of heterocyclic reactions to form the thiazole and pyridazine rings, followed by amide bond formation to yield the final product. The systematic approach to synthesizing these compounds has been documented extensively in literature .

Case Study 1: Anticonvulsant Activity Assessment

A series of thiazole-integrated pyridazinone derivatives were synthesized and tested for anticonvulsant activity. The most active compound demonstrated a median effective dose of 24.38 mg/kg in electroshock tests, indicating a strong potential for developing new antiepileptic drugs .

Case Study 2: Anticancer Efficacy Evaluation

In another study focusing on anticancer properties, thiazole-pyridine hybrids were evaluated against multiple human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting that targeted alterations in chemical structure can lead to more effective anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Mechanistic Insights

- DPCC and Target Compound : Both share the piperidine-4-carboxamide scaffold but differ in substituents. DPCC’s 3,5-dichloro-4-pyridyl group may enhance cellular uptake or binding to transcription factors like NF-κB, while the target compound’s dihydropyridazin and thiazol-pyridyl groups could improve solubility or target specificity .

- Anti-SARS-CoV-2 Compounds : Piperidine-4-carboxamides with hydrophobic substituents (e.g., naphthalen-1-yl) show activity against SARS-CoV-2, suggesting scaffold adaptability. However, the target compound’s thiazol-pyridyl group may reduce off-target effects compared to bulkier substituents .

- 8-Oxo Inhibitor (Compound 35): Demonstrates that piperidine-carboxamides can be tailored for non-viral targets, emphasizing the scaffold’s versatility. The target compound’s lack of bromobenzodiazol groups likely precludes 8-oxo inhibition .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The compound can be synthesized via coupling reactions between a piperidine-4-carboxylic acid derivative and a substituted thiazol-2-amine. For example, Method A from involves activating the carboxylic acid (e.g., using HATU or EDCI) and coupling it with 4-(pyridin-2-yl)thiazol-2-amine under anhydrous conditions (e.g., DMF, 0°C to RT). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) is critical. Purity should be confirmed by HPLC (≥98%, C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (peak alignment with theoretical shifts) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ as solvents. Key signals include the pyridazinone C=O (~165-170 ppm in ¹³C NMR) and thiazole C=S (if present, ~120-130 ppm) .

- HRMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity and retention time reproducibility .

Q. What computational tools can predict solubility and permeability for preclinical studies?

Calculate LogD (pH 5.5 and 7.4) and polar surface area (PSA) using tools like MarvinSketch or ACD/Labs. For instance, analogs in showed LogD values between 1.5–3.2, suggesting moderate permeability. Use molecular dynamics simulations (e.g., Desmond) to model membrane interactions .

Advanced Research Questions

Q. How can synthetic yield be improved for multi-step reactions involving unstable intermediates?

- Intermediate Stabilization : Use low-temperature (-78°C) conditions for air-sensitive steps (e.g., Grignard reactions) and protect reactive groups (e.g., Boc for amines) .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization reactions) to enhance control and scalability .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using software like JMP or MODDE to identify robust conditions .

Q. How should contradictory bioactivity data across cell-based assays be resolved?

- Dose-Response Validation : Repeat assays with a 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ trends.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Metabolite Analysis : Use LC-MS to identify degradation products in cell media that may interfere with activity .

Q. What strategies address poor aqueous solubility in in vivo models?

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility titration .

- Nanoparticle Formulation : Prepare PEGylated liposomes via thin-film hydration (e.g., 10% PEG-2000, 70°C) to enhance bioavailability .

- Prodrug Design : Introduce phosphate or ester groups at the piperidine nitrogen for enzymatic cleavage in vivo .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Core Modifications : Synthesize analogs with pyridazinone replaced by pyridone or triazinone rings to assess hydrogen-bonding impact .

- Side-Chain Variations : Introduce substituents at the pyridinyl-thiazole moiety (e.g., CF₃, OMe) and compare binding affinity via SPR or ITC .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Methodological Notes

- Data Reproducibility : Archive raw spectra (NMR, MS) in MestreNova or similar platforms for peer review .

- Ethical Compliance : Follow IACUC protocols for in vivo studies, including dose optimization to minimize toxicity .

- Theoretical Frameworks : Link SAR studies to enzyme kinetics (e.g., Michaelis-Menten models) or thermodynamic binding parameters (ΔG, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.